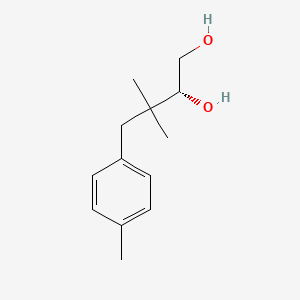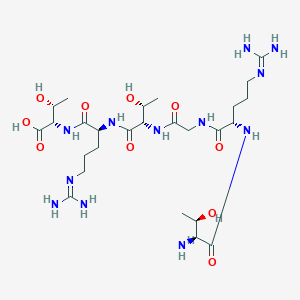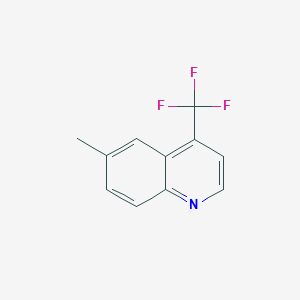
4-(Trifluoromethyl)-6-methyl-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-6-methyl-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-6-methyl-quinoline typically involves the cyclization of appropriate anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction is catalyzed by acids and proceeds through the formation of 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-6-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 4-(Trifluoromethyl)-6-methyl-quinoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer drugs .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different biological activities.
Fluoroquinolines: A class of compounds with similar structural features but different functional groups and biological activities.
Uniqueness
4-(Trifluoromethyl)-6-methyl-quinoline is unique due to the presence of both trifluoromethyl and methyl groups on the quinoline ring, which enhances its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
596845-35-1 |
|---|---|
分子式 |
C11H8F3N |
分子量 |
211.18 g/mol |
IUPAC 名称 |
6-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-10-8(6-7)9(4-5-15-10)11(12,13)14/h2-6H,1H3 |
InChI 键 |
LZOOVEJBURRNRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


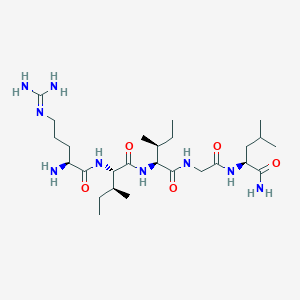
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
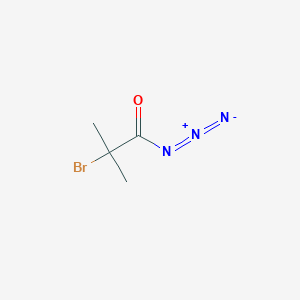
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
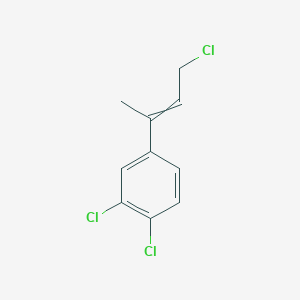
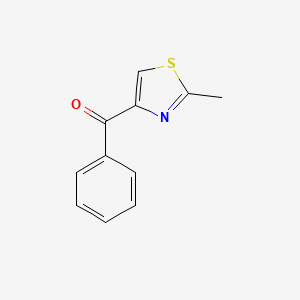
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
propanedinitrile](/img/structure/B12593072.png)
